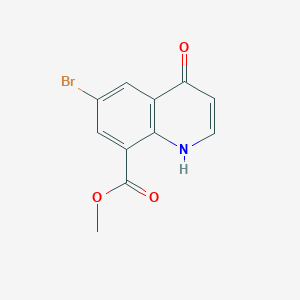
Methyl 6-bromo-4-oxo-1,4-dihydro-8-quinolinecarboxylate
Übersicht
Beschreibung
“Methyl 6-bromo-4-oxo-1,4-dihydro-8-quinolinecarboxylate” is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.1 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “Methyl 6-bromo-4-oxo-1,4-dihydro-8-quinolinecarboxylate” can be represented by the SMILES notation: COC(=O)C1=C2C(=CC(=C1)Br)C(=O)C=CN2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Methyl 6-bromo-4-oxo-1,4-dihydro-8-quinolinecarboxylate serves as a key intermediate in various chemical syntheses, showcasing its versatility in organic chemistry. For instance, it has been utilized in the facile synthesis and application of ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, where a visible-light-induced radical bromination technique was applied, demonstrating an improved yield compared to traditional methods. This process highlights the compound's role in enhancing efficiency in chemical reactions (Yang Li, 2015).
Antibacterial Activity
Research into the antibacterial properties of related quinoline derivatives further underscores the potential biomedical applications of methyl 6-bromo-4-oxo-1,4-dihydro-8-quinolinecarboxylate. A study on the synthesis and antibacterial activity of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids revealed significant potency against gram-positive bacteria, suggesting that modifications of the quinoline structure, akin to methyl 6-bromo-4-oxo-1,4-dihydro-8-quinolinecarboxylate, could lead to effective antibacterial agents (J. Jung, S. Baek, O. Park, 2001).
Molecular Rearrangements
The compound's role in molecular rearrangements is illustrated in the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their subsequent transformation into 2-alkyl/aryl-4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids. This process highlights its utility in creating complex molecular structures, which could have implications in drug design and development (A. Klásek, K. Kořistek, P. Sedmera, P. Halada, 2003).
Chemical Methodologies
Further exploring the chemical methodologies involving methyl 6-bromo-4-oxo-1,4-dihydro-8-quinolinecarboxylate, a study on the synthesis of ethyl 6,7-difluoro-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-α]quinoline-3-carboxylate presents an innovative approach for preparing structurally complex quinoline derivatives. This underscores the adaptability of such compounds in synthesizing new chemical entities with potential applications in various fields (Cheng De-jun, 2004).
Eigenschaften
IUPAC Name |
methyl 6-bromo-4-oxo-1H-quinoline-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-16-11(15)8-5-6(12)4-7-9(14)2-3-13-10(7)8/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOKSZUNOICQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NC=CC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101205589 | |
| Record name | Methyl 6-bromo-1,4-dihydro-4-oxo-8-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-4-oxo-1,4-dihydro-8-quinolinecarboxylate | |
CAS RN |
1190198-14-1 | |
| Record name | Methyl 6-bromo-1,4-dihydro-4-oxo-8-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-bromo-1,4-dihydro-4-oxo-8-quinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101205589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B1463003.png)
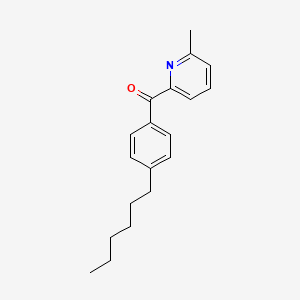
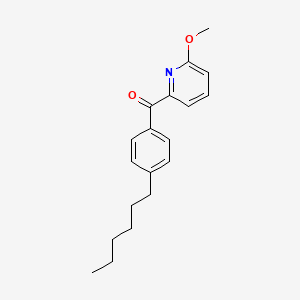


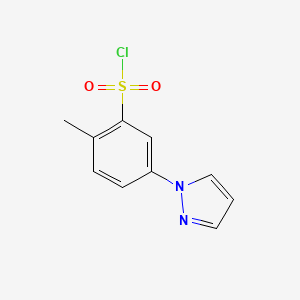
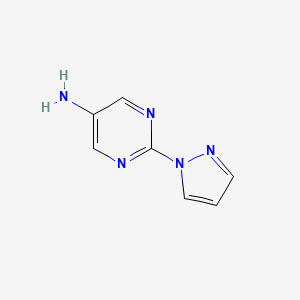
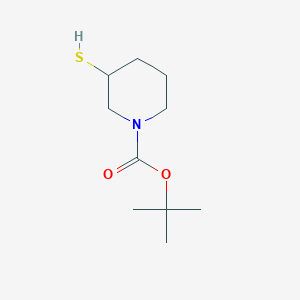


![1-Methyl-5-[(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)amino]-1,2-dihydropyridin-2-one](/img/structure/B1463021.png)


